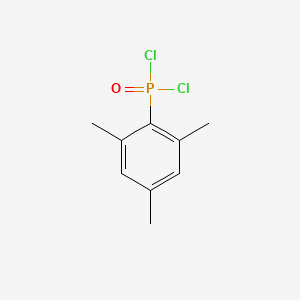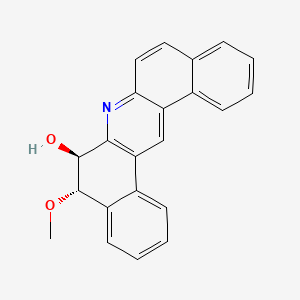![molecular formula C15H22O4Si B14299907 Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate CAS No. 116159-66-1](/img/structure/B14299907.png)
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is an organosilicon compound with a unique structure that combines a phenyl group with a silyl group and a pentanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate typically involves the reaction of dimethyl phenylsilyl chloride with dimethyl pentanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3-[trimethylsilyl]pentanedioate
- Dimethyl 3-[methyl(phenyl)silyl]pentanedioate
- Dimethyl 3-[diphenylsilyl]pentanedioate
Uniqueness
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is unique due to the presence of both a phenyl group and a silyl group in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
116159-66-1 |
|---|---|
Molekularformel |
C15H22O4Si |
Molekulargewicht |
294.42 g/mol |
IUPAC-Name |
dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate |
InChI |
InChI=1S/C15H22O4Si/c1-18-14(16)10-13(11-15(17)19-2)20(3,4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
InChI-Schlüssel |
CPDDAJPJVFOBGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
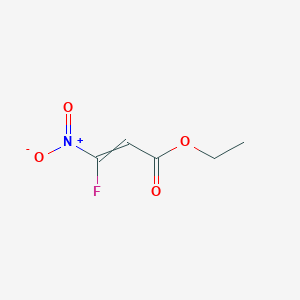
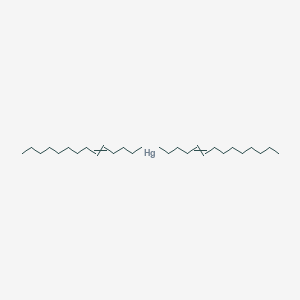
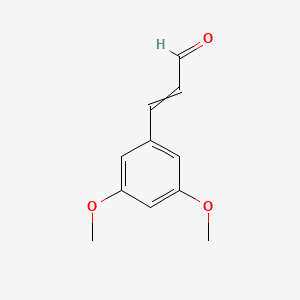
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
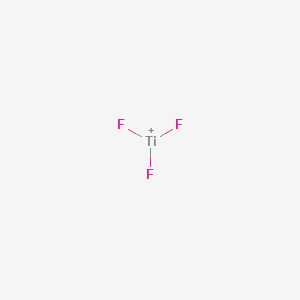
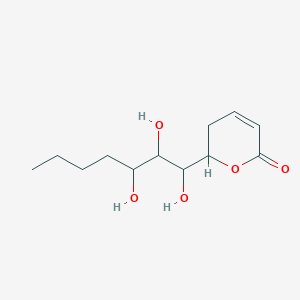
![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
